molecular formula C17H14ClN3O4 B11276771 N-(3-chloro-4-methoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11276771
M. Wt: 359.8 g/mol
InChI Key: SFZGWJNNAJPCME-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chloro-methoxyphenyl group, a furan ring, and a pyridazinone moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the furan ring: This step may involve the reaction of the pyridazinone intermediate with a furan-containing reagent under specific conditions.

    Attachment of the chloro-methoxyphenyl group: This can be done through nucleophilic substitution reactions where the chloro-methoxyphenyl group is introduced to the acetamide backbone.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxy group can be susceptible to oxidation under certain conditions.

    Reduction: The pyridazinone moiety can be reduced to form different derivatives.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: can be compared with other acetamide derivatives, pyridazinone compounds, and furan-containing molecules.

    Unique Features: The combination of the chloro-methoxyphenyl group, furan ring, and pyridazinone moiety makes this compound unique in its potential reactivity and biological activity.

Highlighting Uniqueness

    Structural Uniqueness: The specific arrangement of functional groups in this compound can lead to unique chemical properties and reactivity.

    Biological Activity: Its potential interactions with biological targets might differ from other similar compounds, leading to distinct pharmacological profiles.

Properties

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C17H14ClN3O4/c1-24-14-6-4-11(9-12(14)18)19-16(22)10-21-17(23)7-5-13(20-21)15-3-2-8-25-15/h2-9H,10H2,1H3,(H,19,22)

InChI Key

SFZGWJNNAJPCME-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3)Cl

Origin of Product

United States

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